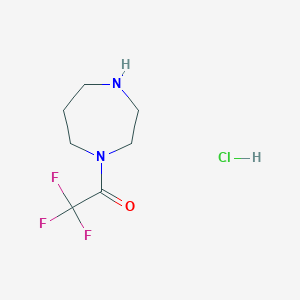![molecular formula C10H12F3NO B1531266 1,1,1-Trifluoro-3-[(2-methylphenyl)amino]propan-2-ol CAS No. 1343987-85-8](/img/structure/B1531266.png)
1,1,1-Trifluoro-3-[(2-methylphenyl)amino]propan-2-ol
Overview
Description
1,1,1-Trifluoro-3-[(2-methylphenyl)amino]propan-2-ol is a useful research compound. Its molecular formula is C10H12F3NO and its molecular weight is 219.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Influence of Trifluoromethyl Groups on Miscibility with Water
A study on 1,1,1-trifluoro-propan-2-ol (TFIP) explored the impact of trifluoromethyl groups (CF3) on the miscibility of fluorinated alcohols with water. This research found that the structural, thermodynamic, and kinetic properties of TFIP in water vary with concentration, influencing the miscibility behavior of TFIP compared to other fluorinated compounds (Fioroni et al., 2003).
Optical Transparency and Low Dielectric Constant in Fluorinated Polyimides
Another application is in the synthesis of fluorinated polyimides with excellent solubility, thermal stability, mechanical properties, and optical transparency. These materials also demonstrated low dielectric constants, making them suitable for electronic applications (Tao et al., 2009).
Synthesis of Trifluoromethyl Transfer Agents
Research on the preparation of trifluoromethyl transfer agents, specifically 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole, highlights the importance of such compounds in the trifluoromethylation reactions of organic synthesis (Eisenberger et al., 2012).
Development of Fluoroalkyl Amino Reagents
The creation of fluoroalkyl amino reagents from trifluoromethyl trifluorovinyl ether for the introduction of fluoro(trifluoromethoxy)methyl groups onto arenes and heterocycles signifies advancements in medicinal and agricultural chemistry (Schmitt et al., 2017).
Effects of Internal Linkage Groups on Polyimide Properties
Investigations into the effects of internal linkage groups, like the trifluoromethyl (CF3) group, on the optical and dielectric properties of polyimide thin films have provided valuable insights for the development of materials with specific electrical and optical characteristics (Jang et al., 2007).
Properties
IUPAC Name |
1,1,1-trifluoro-3-(2-methylanilino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-7-4-2-3-5-8(7)14-6-9(15)10(11,12)13/h2-5,9,14-15H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMZUTXMYJDPFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B1531184.png)






![2-Methyl-1-(2-{[(methylamino)carbonyl]amino}ethyl)-1H-benzimidazole-5-carboxylic acid](/img/structure/B1531195.png)
![[2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B1531197.png)


![(7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride](/img/structure/B1531202.png)


